molecular formula C18H14N4O4 B2417924 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide CAS No. 941953-15-7

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide

Cat. No.: B2417924
CAS No.: 941953-15-7
M. Wt: 350.334
InChI Key: HIQMZOMONZWFEX-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines This compound features a benzofuran moiety attached to a pyrido[2,3-d]pyrimidine core, which is further substituted with methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. One common approach is the condensation of appropriate precursors such as 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-ylamine with benzofuran-2-carboxylic acid. The reaction is often carried out in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl groups.

  • Reduction: Conversion of carbonyl groups to alcohols or amines.

  • Substitution: Introduction of different substituents at specific positions on the molecule.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

  • Biology: The compound may exhibit biological activity, such as antimicrobial or antiviral properties, making it a candidate for drug development.

  • Medicine: Its potential therapeutic applications include the treatment of diseases such as cancer, where it may act as an inhibitor of specific enzymes or pathways involved in cell proliferation.

  • Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but may have different substituents or functional groups.

  • Benzofurans: Compounds containing the benzofuran moiety but lacking the pyrido[2,3-d]pyrimidine core.

  • Carboxamides: Other carboxamide derivatives with different aromatic or heterocyclic rings.

Uniqueness: N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzofuran-2-carboxamide is unique due to its specific combination of the pyrido[2,3-d]pyrimidine core and the benzofuran moiety, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c1-21-15-14(17(24)22(2)18(21)25)11(7-8-19-15)20-16(23)13-9-10-5-3-4-6-12(10)26-13/h3-9H,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQMZOMONZWFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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